molecular formula C15H28NO2+ B11105579 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium

1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium

Cat. No.: B11105579
M. Wt: 254.39 g/mol
InChI Key: IPUSAPLAJPYDRL-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[45]dec-2-ylmethyl)-1-methylpiperidinium is a synthetic organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the cyclization of substituted cyclohexanones with epichlorohydrin in the presence of a catalyst such as boron trifluoride etherate.

    Alkylation: The spirocyclic intermediate is then alkylated using sodium salts of imidazole or 1,2,4-triazole.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: It is used in the development of novel materials with unique mechanical and chemical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpiperidinium is unique due to its spirocyclic structure combined with a piperidinium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H28NO2+

Molecular Weight

254.39 g/mol

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methylpiperidin-1-ium

InChI

InChI=1S/C15H28NO2/c1-16(10-6-3-7-11-16)12-14-13-17-15(18-14)8-4-2-5-9-15/h14H,2-13H2,1H3/q+1

InChI Key

IPUSAPLAJPYDRL-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)CC2COC3(O2)CCCCC3

Origin of Product

United States

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